3,4-Dihydroxybutanoic acid

Overview

Description

3,4-Dihydroxybutanoic acid (DHBA) is a naturally occurring organic acid that belongs to the family of alpha-hydroxy acids. It is commonly found in various food sources such as wine, honey, and fruits. DHBA has gained significant attention in the scientific community due to its potential applications in the field of medicine and biotechnology.

Scientific Research Applications

Synthesis of Aplysiatoxins : A study synthesized a protected form of (R)-3,4-dihydroxybutanoic acid, relevant in the synthesis of aplysiatoxins, natural compounds with potential biomedical applications (Walkup & Cunningham, 1987).

Biodegradable Polycarbonates : (S)-3,4-Dihydroxybutyric acid, a human urinary metabolite, has been used for synthesizing biocompatible polymers via copolymerization with carbon dioxide, yielding materials with potential use in drug delivery (Tsai, Wang, & Darensbourg, 2016).

Cyclization Reactions : 3,4-Dihydroxybutanoic acid derivatives have been used in cyclization reactions to produce highly-functionalized γ-lactones, oxazolidinones, oxazolines, and aziridines, important in organic synthesis (Esgulian, Belot, Guillot, Deloisy, & Aitken, 2017).

Feeding Behavior Studies : Research has explored the role of this compound in modulating feeding behavior in rats, providing insights into the neurochemical regulation of appetite (Sakata, 1990).

Microbial Production of Chiral Hydroxyalkanoates : This compound is part of a family of polyesters, polyhydroxyalkanoates (PHA), produced by microbes and having applications in biodegradable plastics and medical materials (Chen & Wu, 2005).

Endogenous Sugar Acid Derivatives : this compound and its derivatives have been studied for their effects on food intake, potentially representing a new category of therapeutic agents for obesity (Plata-Salamán, Oomura, & Shimizu, 1986).

Phosphoglycerate Kinase Substrate : 4-Arsono-2-hydroxybutanoic acid, an analogue of 3-phosphoglycerate, where -CH2-AsO3H2 replaces -O-PO3H2, was synthesized from this compound. It proved to be a substrate for phosphoglycerate kinase, an enzyme involved in glycolysis (Adams, Sparkes, & Dixon, 1983).

Production from D-Xylose : An in vitro cascade involving four enzymes has been developed to produce d-3,4-dihydroxybutyric acid from d-xylose, highlighting its potential as a platform chemical in the chemical and pharmaceutical industries (Zhang, Ma, Sun, Xiao, Lü, Wang, Xu, Ma, & Gao, 2022).

Safety and Hazards

3,4-Dihydroxybutanoic acid is not classified as a hazardous substance according to GHS . In case of skin contact, wash the affected area with soap and water . If inhaled, move the person to fresh air . If swallowed, rinse mouth with water and do not induce vomiting unless advised to do so by a physician or Poison Control Center .

Mechanism of Action

Target of Action

3,4-Dihydroxybutanoic acid is a chemical intermediate to naturally occurring fatty acids . It is used to prepare this compound-gamma-lactone and furanone, particularly stereoisomers of these compounds .

Mode of Action

It is known that the compound is involved in the production of naturally occurring fatty acids .

Biochemical Pathways

This compound is a normal human urinary metabolite that is excreted in increased concentration in patients with succinic semialdehyde dehydrogenase (SSADH) deficiency . A biosynthetic pathway for this compound production from D-xylose has been reported, involving two NAD-dependent dehydrogenase-catalyzed reactions .

Pharmacokinetics

It is known that the compound is a normal human urinary metabolite , suggesting that it is metabolized and excreted by the body.

Result of Action

It is known that the compound is a chemical intermediate to naturally occurring fatty acids , suggesting that it may play a role in fatty acid metabolism.

Action Environment

It is known that the compound is a normal human urinary metabolite , suggesting that its action and efficacy may be influenced by factors such as diet and hydration status.

Biochemical Analysis

Biochemical Properties

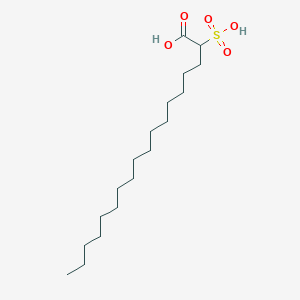

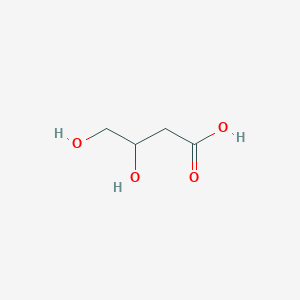

3,4-Dihydroxybutanoic acid is a omega-hydroxy fatty acid that is butyric acid substituted by hydroxy groups at positions 3 and 4 respectively . It has a role as a human metabolite . It is a 3-hydroxy fatty acid and an omega-hydroxy-short-chain fatty acid . It is functionally related to a butyric acid .

Cellular Effects

The hydroxy butyrate this compound was cross-sectionally associated with micro- and macroalbuminuria, urinary albumin excretion rate and inversely associated with eGFR . It is suggested that this compound may be associated with the feeling of satiety .

Molecular Mechanism

It is known that it is involved in the synthesis and degradation of sugars and fatty acids in living organisms .

Temporal Effects in Laboratory Settings

It is known that the compound is useful as a chemical intermediate to naturally occurring fatty acids .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the synthesis and degradation of sugars and fatty acids .

properties

IUPAC Name |

3,4-dihydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-2-3(6)1-4(7)8/h3,5-6H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAIOXUZHHTJKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934348 | |

| Record name | 3,4-Dihydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-3,4-Dihydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

1518-61-2, 51267-44-8 | |

| Record name | 3,4-Dihydroxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxybutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3,4-Dihydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.